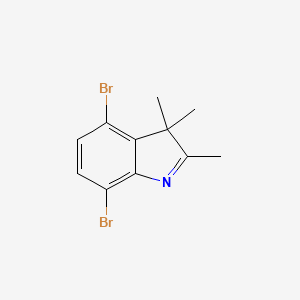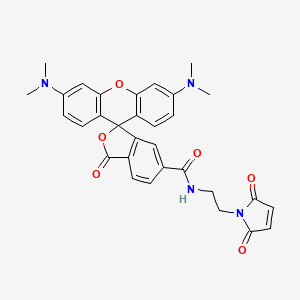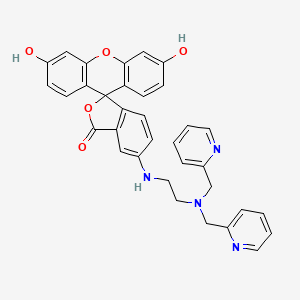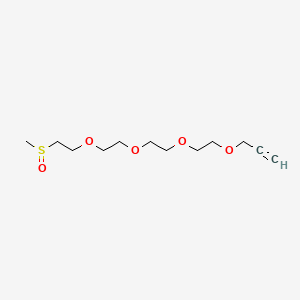![molecular formula C27H20FN5O5S2 B11928717 4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)(prop-2-yn-1-yl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928717.png)
4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)(prop-2-yn-1-yl)carbamoyl)benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LUF7909 is a novel, fluorescent adenosine A1 receptor affinity-based probe. It is specifically designed for use in confocal microscopy, sodium dodecyl sulfate-polyacrylamide gel electrophoresis, and chemical proteomics profiling applications . This compound acts as a partial agonist, binding covalently to the adenosine A1 receptor, making it highly specific for this receptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as nucleophilic substitution, coupling reactions, and purification steps .
Industrial Production Methods
Industrial production of LUF7909 would likely involve scaling up the laboratory synthesis methods, ensuring consistency and purity of the final product. This would include optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
LUF7909 undergoes several types of chemical reactions, including:
Covalent Binding: It binds covalently to the adenosine A1 receptor, which is crucial for its function as an affinity-based probe.
Click Chemistry: The compound is designed to undergo click conjugation, allowing for the attachment of various reporter groups.
Common Reagents and Conditions
DMSO (Dimethyl Sulfoxide): Used as a solvent for LUF7909, ensuring its solubility and stability.
Copper Catalysts: Often used in click chemistry reactions to facilitate the conjugation of reporter groups.
Major Products
The major products formed from reactions involving LUF7909 are typically the labeled adenosine A1 receptors, which can then be analyzed using techniques such as confocal microscopy and sodium dodecyl sulfate-polyacrylamide gel electrophoresis .
Wissenschaftliche Forschungsanwendungen
LUF7909 has a wide range of scientific research applications, including:
Wirkmechanismus
LUF7909 acts as a partial agonist for the adenosine A1 receptor, binding covalently to the receptor. This binding is highly specific and involves the formation of a covalent bond between the compound and the receptor . The molecular targets and pathways involved include the adenosine A1 receptor and its associated signaling pathways, which play a role in various physiological processes such as modulation of neurotransmitter release and regulation of cardiovascular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness of LUF7909
LUF7909 is unique due to its fluorescent properties and its ability to undergo click conjugation, making it highly versatile for various biochemical and pharmacological applications . Its high specificity and covalent binding to the adenosine A1 receptor also distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C27H20FN5O5S2 |
|---|---|
Molekulargewicht |
577.6 g/mol |
IUPAC-Name |
4-[3-[6-amino-4-(1,3-benzodioxol-5-yl)-3,5-dicyanopyridin-2-yl]sulfanylpropyl-prop-2-ynylcarbamoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C27H20FN5O5S2/c1-2-10-33(27(34)17-4-7-19(8-5-17)40(28,35)36)11-3-12-39-26-21(15-30)24(20(14-29)25(31)32-26)18-6-9-22-23(13-18)38-16-37-22/h1,4-9,13H,3,10-12,16H2,(H2,31,32) |
InChI-Schlüssel |
DGFSACSPMOOCNR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN(CCCSC1=C(C(=C(C(=N1)N)C#N)C2=CC3=C(C=C2)OCO3)C#N)C(=O)C4=CC=C(C=C4)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


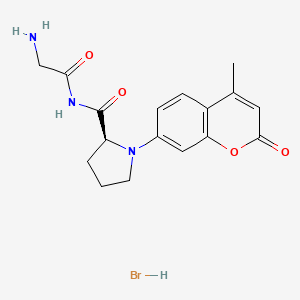
![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)
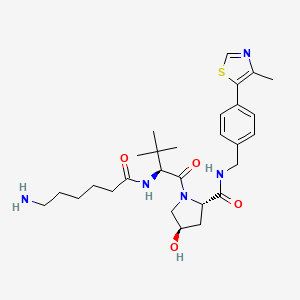
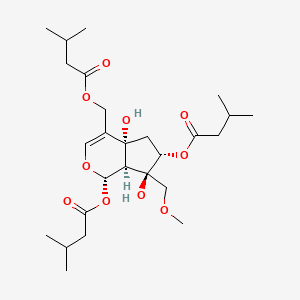
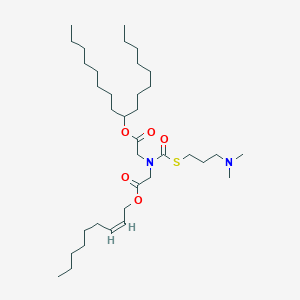

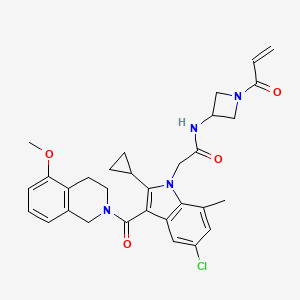
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928682.png)

![4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde](/img/structure/B11928690.png)
